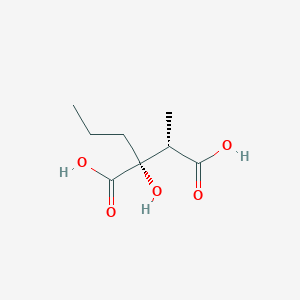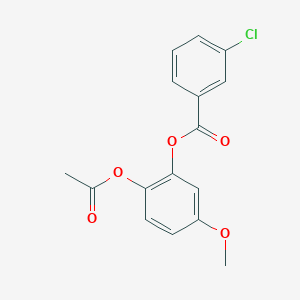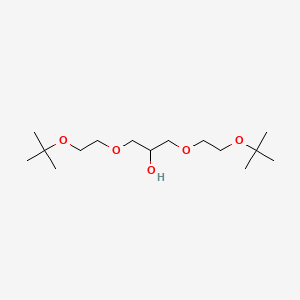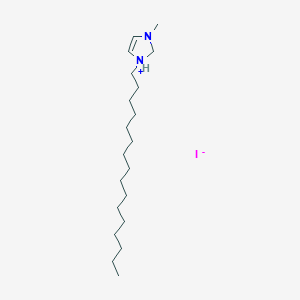![molecular formula C13H19NO3 B14190819 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol is an organic compound with a complex structure that includes both phenolic and imidoyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol typically involves multi-step organic reactions. One common method starts with the ethoxylation of phenol to form 5-ethoxyphenol. This intermediate is then subjected to a series of reactions including butylation and imidoylation to introduce the C-butyl and N-hydroxycarbonimidoyl groups, respectively. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidoyl group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the imidoyl group may produce amines.
Aplicaciones Científicas De Investigación
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: Preliminary studies suggest it may have therapeutic potential due to its antioxidant and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals, while the imidoyl group may interact with enzymes and proteins, modulating their activity. These interactions can influence cellular pathways and biological processes, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-4-methoxyphenol
- 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-methylphenol
- 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-3-ethoxyphenol
Uniqueness
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The ethoxy group at the 5-position, in particular, may confer distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol |
InChI |
InChI=1S/C13H19NO3/c1-3-5-6-12(14-16)11-8-7-10(17-4-2)9-13(11)15/h7-9,15-16H,3-6H2,1-2H3/b14-12+ |
Clave InChI |
IDYTWXCNILJOLX-WYMLVPIESA-N |
SMILES isomérico |
CCCC/C(=N\O)/C1=C(C=C(C=C1)OCC)O |
SMILES canónico |
CCCCC(=NO)C1=C(C=C(C=C1)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)

dimethyl-](/img/structure/B14190750.png)

![10-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190761.png)

![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)

![N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14190794.png)
![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)


![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)
